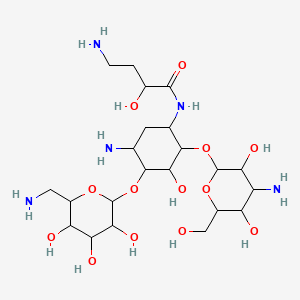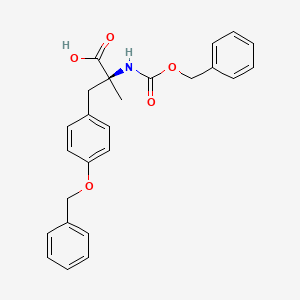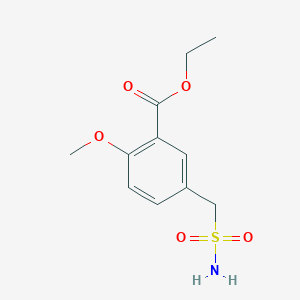![molecular formula C13H18FNO B13401985 [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a methanol moiety. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Hydroxylation: The methanol moiety can be introduced through hydroxylation reactions, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or further reduce it to a hydrocarbon.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly under acidic or basic conditions, leading to the cleavage of the methanol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of alcohols and corresponding acids or bases.
Aplicaciones Científicas De Investigación
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound may modulate neurotransmitter activity, inhibit enzyme function, or alter cellular signaling pathways.
Comparación Con Compuestos Similares
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol can be compared to other piperidine derivatives such as:
Methylcyclohexane: Similar in structure but lacks the fluorophenyl group, resulting in different chemical properties and biological activities.
Wollastonite: A calcium silicate compound used as a filler in rubber, which differs significantly in structure and application.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18FNO |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-11(10(8-15)9-16)12-4-2-3-5-13(12)14/h2-5,10-11,16H,6-9H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
MTPBJZJBULTHST-MNOVXSKESA-N |
SMILES isomérico |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=CC=C2F |
SMILES canónico |
CN1CCC(C(C1)CO)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


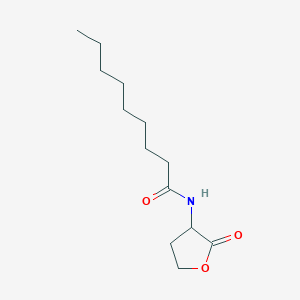
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
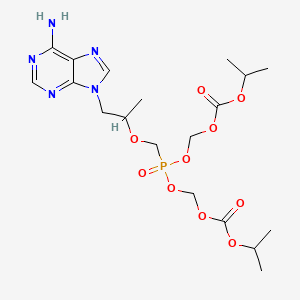
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
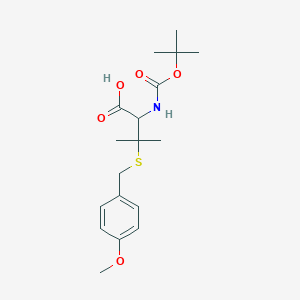
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)


